molecular formula C16H30Cl2N2O2 B3208365 [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride CAS No. 1049791-53-8

[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride

Cat. No.: B3208365
CAS No.: 1049791-53-8
M. Wt: 353.3 g/mol
InChI Key: NEYBSINWHGQJLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride typically involves the reaction of 3,4-diethoxybenzyl chloride with 3-(dimethylamino)propylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions . The resulting product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography .

Chemical Reactions Analysis

Types of Reactions

[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving cell signaling and neurotransmitter pathways.

    Medicine: As a potential therapeutic agent in the development of new drugs.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride can be compared with other similar compounds, such as:

  • [(3,4-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride
  • [(3,4-Diethoxyphenyl)methyl][3-(methylamino)propyl]amine dihydrochloride

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.2ClH/c1-5-19-15-9-8-14(12-16(15)20-6-2)13-17-10-7-11-18(3)4;;/h8-9,12,17H,5-7,10-11,13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYBSINWHGQJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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